Cas no 2171168-41-3 ((2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid)

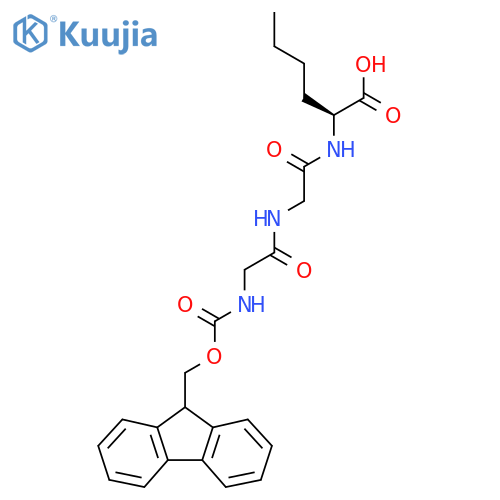

2171168-41-3 structure

商品名:(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid

- EN300-1479567

- (2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid

- 2171168-41-3

-

- インチ: 1S/C25H29N3O6/c1-2-3-12-21(24(31)32)28-23(30)14-26-22(29)13-27-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,29)(H,27,33)(H,28,30)(H,31,32)/t21-/m0/s1

- InChIKey: KDMFFCOFBGQSQS-NRFANRHFSA-N

- ほほえんだ: O(C(NCC(NCC(N[C@H](C(=O)O)CCCC)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 467.20563565g/mol

- どういたいしつりょう: 467.20563565g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 12

- 複雑さ: 707

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 134Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1479567-10000mg |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1479567-100mg |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1479567-250mg |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1479567-5.0g |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1479567-50mg |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1479567-1.0g |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1479567-10.0g |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1479567-500mg |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1479567-0.05g |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1479567-0.5g |

(2S)-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}hexanoic acid |

2171168-41-3 | 0.5g |

$3233.0 | 2023-06-06 |

(2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

2171168-41-3 ((2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}hexanoic acid) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2039-76-1(3-Acetylphenanthrene)

- 624-75-9(Iodoacetonitrile)

- 857369-11-0(2-Oxoethanethioamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬